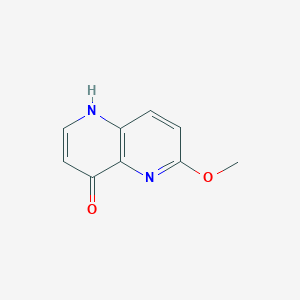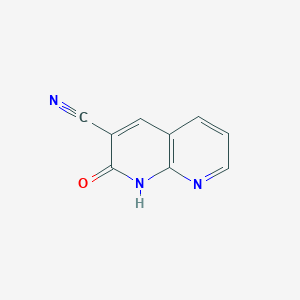
6-Méthoxy-1,5-naphtyridin-4-ol
Vue d'ensemble
Description
6-Methoxy-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a naphthyridine core with a methoxy group at the 6th position and a hydroxyl group at the 4th position. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Applications De Recherche Scientifique
6-Methoxy-1,5-naphthyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials and as a ligand in coordination chemistry.
Mécanisme D'action
Target of Action
It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a great variety of biological activities . For instance, some 1,5-naphthyridine derivatives have shown excellent inhibitory activities toward Aurora kinases A and B, which play crucial roles in cell division .
Mode of Action
1,5-naphthyridines are known to react readily with electrophilic or nucleophilic reagents, leading to various biochemical interactions .
Biochemical Pathways
Given the broad biological activities of 1,5-naphthyridine derivatives, it can be inferred that multiple pathways could be influenced .
Result of Action
Given the biological activities of 1,5-naphthyridine derivatives, it can be inferred that the compound could have significant effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
6-Methoxy-1,5-naphthyridin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and proliferation . Additionally, 6-Methoxy-1,5-naphthyridin-4-ol can bind to DNA and RNA, potentially interfering with the replication and transcription processes .
Cellular Effects
The effects of 6-Methoxy-1,5-naphthyridin-4-ol on cellular processes are profound. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is achieved through the activation of caspases, which are enzymes that play essential roles in the execution-phase of cell apoptosis . Furthermore, 6-Methoxy-1,5-naphthyridin-4-ol can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division, differentiation, and response to stress . The compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-Methoxy-1,5-naphthyridin-4-ol exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it inhibits topoisomerases, which are enzymes that regulate the overwinding or underwinding of DNA . This inhibition can lead to DNA damage and cell death. Additionally, 6-Methoxy-1,5-naphthyridin-4-ol can interact with transcription factors, proteins that control the rate of transcription of genetic information from DNA to messenger RNA . This interaction can result in changes in gene expression, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1,5-naphthyridin-4-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 6-Methoxy-1,5-naphthyridin-4-ol can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-Methoxy-1,5-naphthyridin-4-ol vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic effects .
Metabolic Pathways
6-Methoxy-1,5-naphthyridin-4-ol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which introduce an oxygen atom into the compound, making it more water-soluble and easier to excrete . The compound can also undergo phase II metabolism, where it is conjugated with glucuronic acid or sulfate, further increasing its solubility . These metabolic processes can affect the bioavailability and efficacy of 6-Methoxy-1,5-naphthyridin-4-ol .
Transport and Distribution
Within cells and tissues, 6-Methoxy-1,5-naphthyridin-4-ol is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, it can be actively transported by specific transporters, such as the ATP-binding cassette (ABC) transporters, which can affect its intracellular concentration and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 6-Methoxy-1,5-naphthyridin-4-ol is crucial for its activity. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of 6-Methoxy-1,5-naphthyridin-4-ol is essential for its ability to modulate gene expression and induce apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,5-naphthyridin-4-ol typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method involves the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, leading to the formation of Schiff base intermediates, which then undergo cyclization to form the naphthyridine core .
Industrial Production Methods
Industrial production methods for 6-Methoxy-1,5-naphthyridin-4-ol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The naphthyridine core can be reduced under specific conditions.
Substitution: The methoxy group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methoxy-1,5-naphthyridin-4-one.
Reduction: Formation of partially or fully reduced naphthyridine derivatives.
Substitution: Formation of various substituted naphthyridine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: The parent compound without the methoxy and hydroxyl groups.
6-Methoxy-1,5-naphthyridin-4-one: An oxidized derivative of 6-Methoxy-1,5-naphthyridin-4-ol.
1,6-Naphthyridine: A structural isomer with the nitrogen atoms in different positions.
Uniqueness
6-Methoxy-1,5-naphthyridin-4-ol is unique due to the presence of both a methoxy group and a hydroxyl group on the naphthyridine core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
6-methoxy-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMACLPPRSQXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464024 | |
| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-25-6 | |
| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)




![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)


![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)


